17,21-ジヒドロキシプレグン-4-エン-3,20-ジオン 17,21-ジ(アセテート)

説明

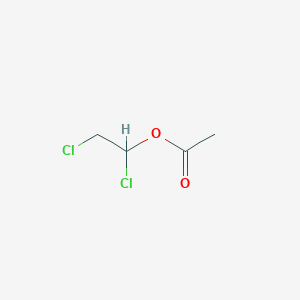

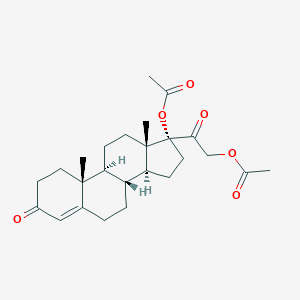

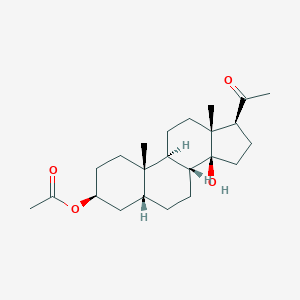

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is a chemical compound with the molecular formula C25H34O6 . It has a molecular weight of 430.53 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 19,21-Dihydroxypregn-4-ene-3,20-dione has been synthesized from 3β-acetoxypregn-5-en-20-one via the ‘hypoiodite reaction’ . This involves the treatment of the 5α-bromo-6β-hydroxy derivative with Pb (OAc)4 and I2, with irradiation, and Henbest acetoxylation at C-21 .Physical And Chemical Properties Analysis

The physical and chemical properties of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) include a molecular weight of 430.53 . Other properties such as density, boiling point, and others are not provided in the search results.科学的研究の応用

内分泌学研究

17,21-ジヒドロキシプレグン-4-エン-3,20-ジオン: は、内分泌学においてコルチコステロイドの生合成と代謝を研究するために使用されます。 これは、副腎機能とストレス反応を理解するために不可欠なヒドロコルチゾンの合成における前駆体として機能します .

抗炎症薬合成

この化合物は、抗炎症薬の合成における重要な中間体です。 研究者は、関節炎、アレルギー反応、自己免疫疾患などの状態の治療に役立つ新しいコルチコステロイド薬を開発するために、それを利用しています .

癌治療研究

癌研究では、17,21-ジヒドロキシプレグン-4-エン-3,20-ジオンは、ステロイドベースの治療における潜在的な役割について調査されています。 その誘導体は、癌治療に伴う症状の管理、または併用療法の一部として使用される可能性があります .

代謝性疾患調査

科学者は、代謝性疾患の研究におけるこの化合物の使用を探求しています。 これは、グルココルチコイドのグルコース代謝における役割と糖尿病の発症を理解するのに役立ちます .

神経疾患研究

この化合物は、脳と神経系への影響があるため、神経学的研究に役立ちます。 これは、神経炎症と神経変性疾患に対するステロイドの影響を調べるために使用されます .

先天性副腎過形成(CAH)研究

17,21-ジヒドロキシプレグン-4-エン-3,20-ジオン: は、副腎に影響を与える遺伝性疾患群であるCAHの研究に不可欠です。 これは、ホルモンの不均衡を修正し、患者の生活の質を向上させることができる治療法の開発を支援します .

作用機序

Target of Action

It’s worth noting that a similar compound, hydrocortisone, is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system.

Mode of Action

They also modify the body’s immune response to diverse stimuli .

実験室実験の利点と制限

17,21-di(acetate) has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and is inexpensive. However, it is important to note that 17,21-di(acetate) is a prodrug, so it must be converted to 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) in order to exert its effects.

将来の方向性

There are a number of potential future directions for the use of 17,21-di(acetate). It has potential applications in the study of the effects of progestins on the endometrium and uterus, as well as in the study of the regulation of the menstrual cycle. Additionally, 17,21-di(acetate) could be used to study the effects of progestins on the hypothalamic-pituitary-ovarian axis and to study the effects of progestins on fertility. Finally, 17,21-di(acetate) could be used to study the effects of progestins on the development of certain diseases, such as breast cancer.

合成法

17,21-di(acetate) is synthesized using a two-step process. First, the 17,21-dihydroxyprogesterone (17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)) is reacted with acetic anhydride in the presence of a catalyst to form 17,21-di(acetate). This reaction is followed by a hydrolysis step to form the desired product.

特性

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-15(26)30-14-22(29)25(31-16(2)27)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-21H,5-12,14H2,1-4H3/t19-,20+,21+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASNEQDWRXBECK-IHKKISOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267698 | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807-15-4 | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 17,21-dihydroxy-, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2.2]Paracyclophane](/img/structure/B167438.png)